1,6-Dioxacycloheptadecan-7-one

Description

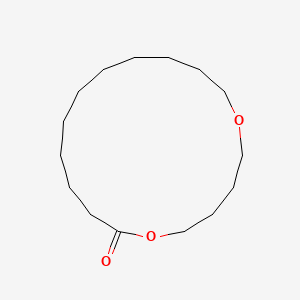

Structure

3D Structure

Properties

IUPAC Name |

1,6-dioxacycloheptadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c16-15-11-7-5-3-1-2-4-6-8-12-17-13-9-10-14-18-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOPGVGWFNHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCOCCCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047705 | |

| Record name | 12-Oxahexadecanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-60-4 | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Oxahexadecanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Oxahexadecanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxahexadecan-16-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-OXAHEXADECANOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U2GR91JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dioxacycloheptadecan-7-one (CAS: 6707-60-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide and Hibiscolide, is a macrocyclic lactone prized for its potent musk fragrance.[1][2][3] While its primary application lies within the fragrance industry, its classification as a macrocyclic lactone places it in a chemical family with diverse and significant biological activities, warranting a closer look from the perspective of pharmaceutical and life science research. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis pathways, analytical characterization, and potential avenues for research and development.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of scientific inquiry. This compound is a 17-membered ring containing a lactone (cyclic ester) functional group and an additional ether linkage.

-

Systematic Name: this compound

-

Molecular Weight: 256.38 g/mol [4]

-

Synonyms: Cervolide, Hibiscolide, 12-Oxahexadecanolide, Musk 781.[1][2][3][5]

The structure is characterized by a high degree of flexibility and a specific conformation that is crucial for its interaction with olfactory receptors. This conformational aspect is a key area of interest when considering potential interactions with biological targets beyond olfaction.

Physicochemical Properties

Understanding the physical and chemical properties of a molecule is critical for designing experiments, formulating products, and predicting its behavior in biological systems.

| Property | Value | Source |

| Appearance | Colorless liquid to white semi-solid | [4][5] |

| Odor | Fine musk note, slightly fruity with a woody background | [4] |

| Boiling Point | ~300-411 °C at 760 mmHg (estimates vary) | [4][5] |

| Density | ~0.98 g/cm³ | [4][5] |

| Flash Point | >93.3 °C (>200 °F) to 165 °C (329 °F) | [4][6] |

| Refractive Index | ~1.463 - 1.468 @ 20°C | [4] |

| LogP | 3.7 - 4.4 | [4][7] |

| Vapor Pressure | ~0.000158 - 0.1620 mmHg @ 20-25°C | [4][8] |

The high LogP value indicates significant lipophilicity, suggesting the molecule will readily partition into lipid bilayers, a crucial property for bioavailability and interaction with intracellular targets. Its low vapor pressure is consistent with its use as a long-lasting fragrance base note.

Synthesis and Manufacturing

The synthesis of macrocyclic lactones is a non-trivial challenge in organic chemistry, often requiring strategies to favor intramolecular cyclization over intermolecular polymerization.

Several strategies exist for the synthesis of this class of molecules. One common industrial method involves the reaction of a long-chain halo-acid derivative with a diol, followed by high-dilution cyclization to form the macrocycle.[2]

A more versatile and widely studied laboratory-scale approach for creating lactones from cyclic ketones is the Baeyer-Villiger oxidation .[9][10][11] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group using a peroxyacid, converting a cyclic ketone into a lactone.[10][11][12]

Causality in Method Selection: The Baeyer-Villiger oxidation is favored in research and development for its high regioselectivity and stereospecificity.[9][10] The choice of oxidant (e.g., meta-chloroperoxybenzoic acid, m-CPBA) and catalyst can be tuned to control the reaction outcome and yield, making it a powerful tool for creating complex molecular architectures.[9][13]

The following diagram illustrates the logical flow for synthesizing a macrocyclic lactone like this compound from a corresponding cyclic ketone precursor.

Sources

- 1. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6707-60-4 [chemicalbook.com]

- 3. This compound MSDS CasNo.6707-60-4 [m.lookchem.com]

- 4. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. vigon.com [vigon.com]

- 7. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dioxacycloheptadecan-7-one

Introduction

1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide and Musk 781, is a macrocyclic lactone prized for its potent, musk-like odor.[1][2][3] As a 17-membered ring containing both an ester (lactone) and an ether linkage, its unique structure dictates a specific set of physicochemical properties that are critical for its application in the fragrance industry and as a subject of research in synthetic and materials science.[4][5] This guide provides a comprehensive analysis of these properties, offering both foundational data and the experimental rationale for their determination, tailored for researchers, chemists, and professionals in drug development and materials science.

The molecule belongs to the broader class of macrolides, compounds characterized by a large macrocyclic lactone ring.[6] While many natural macrolides exhibit antibiotic properties, synthetic macrocycles like this compound are key components in perfumery and serve as valuable intermediates in organic synthesis.[6][7][8] Understanding its physical and chemical behavior is paramount for formulation, stability testing, and quality control.

Molecular Structure and Core Identifiers

The fundamental identity of a chemical compound begins with its structure and standard identifiers, which ensure unambiguous communication in research and commerce.

Chemical Structure

This compound possesses a 17-membered macrocycle. The nomenclature specifies two oxygen atoms: one as part of the ester functional group at position 1 and another as an ether linkage at position 6. A carbonyl group at position 7 completes the lactone structure.

-

Systematic Name: this compound

-

Common Synonyms: Cervolide, 12-Oxahexadecanolide, Hibiscolide, Musk 781[1][4]

Structural Representation

Caption: 2D representation of this compound.

Physical and Chemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. For this macrocycle, its large, flexible, and moderately polar nature defines its physical state, solubility, and other key characteristics.

| Property | Value | Source |

| Physical Form | Liquid | [3][4] |

| Odor | Characteristic, Musk-like | [2][3] |

| Density | ~0.98 g/cm³ (at 20°C) | [1][3][9] |

| Boiling Point | 140-142 °C at 2 Torr; 339.62°C (estimated at 760 Torr) | [3][9] |

| Refractive Index | ~1.466 | [1][3] |

| LogP (o/w) | 4.4 (at 35°C, pH 7) | [3] |

| Water Solubility | Immiscible | [10] |

| Vapor Pressure | 0.035-0.058 Pa (at 20-25°C) | [3] |

Expert Insights: The high boiling point and low vapor pressure are characteristic of high molecular weight compounds and are essential for its role as a long-lasting base note in fragrances. The high LogP value indicates strong lipophilicity, predicting poor solubility in water but good solubility in organic solvents and oils, which is crucial for formulation in non-aqueous media.[3] The density being close to water is also a typical feature of such long-chain organic molecules.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and quality assessment of this compound. Each technique provides a unique piece of the structural puzzle.

Caption: Standard analytical workflow for physicochemical characterization.

Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of hydrogen atoms. For this molecule, one would expect complex multiplets for the aliphatic chain protons (-CH₂-) and distinct signals for protons adjacent to the oxygen atoms (e.g., -CH₂-O-C=O and -CH₂-O-CH₂-), which would be shifted downfield.

-

¹³C NMR: Reveals the number of unique carbon environments. A key signal would be the carbonyl carbon of the lactone, typically appearing far downfield (~170-180 ppm). Other characteristic signals include the carbons adjacent to the ether and ester oxygens (~60-80 ppm) and the aliphatic carbons (~20-40 ppm).

-

-

Mass Spectrometry (MS):

-

Rationale: This technique is the gold standard for determining molecular weight.[11] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for purity assessment and identification of trace impurities.[11][12]

-

Expected Result: The molecular ion peak [M]⁺ would be observed at m/z = 256.38. Fragmentation patterns would likely involve the cleavage of the lactone ring and the aliphatic chain, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is exceptionally useful for identifying functional groups.

-

Expected Result: A strong, sharp absorption band around 1735-1750 cm⁻¹ is definitive for the C=O stretch of the saturated ester (lactone). A prominent band in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching of the ester and ether linkages. The absence of a broad band around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.

-

Chromatographic Techniques

Chromatography is indispensable for assessing the purity of the compound and is a primary method for quality control in industrial settings.[6][12][13]

-

Gas Chromatography (GC): Given its volatility (boiling point of 140-142 °C at reduced pressure), GC is an ideal method for analyzing this compound.[9] When coupled with a Flame Ionization Detector (FID), it provides quantitative data on purity.

-

High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used, particularly for analyzing potential non-volatile impurities or degradation products.[12][14] A C18 reversed-phase column with a mobile phase of acetonitrile and water would be a standard starting point.[11][12] However, due to the lack of a strong UV chromophore, detection can be challenging, often requiring a universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.[6]

Experimental Protocols

The following are standardized, step-by-step protocols for key analytical procedures.

Protocol 4.1: Purity Determination by Gas Chromatography (GC-FID)

-

Objective: To quantify the purity of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Method:

-

Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a high-purity solvent such as ethyl acetate or hexane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

-

Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). A purity of ≥99% is typically required for commercial grades.[1]

-

Protocol 4.2: Functional Group Identification by FTIR Spectroscopy

-

Objective: To confirm the presence of key functional groups (lactone, ether).

-

Instrumentation: Fourier-Transform Infrared Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Method:

-

Sample Preparation: As the sample is a liquid, place one drop directly onto the ATR crystal.[4] No further preparation is needed.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the strong C=O stretch of the lactone near 1740 cm⁻¹.

-

Identify the C-O stretching bands between 1150-1250 cm⁻¹.

-

Confirm the presence of C-H stretching bands from the aliphatic chain just below 3000 cm⁻¹.

-

-

Stability, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Stability: As a lactone, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ring to form the corresponding hydroxy carboxylic acid. It is generally stable under neutral conditions.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][10][15] Recommended storage temperatures are often between 2-8°C to minimize degradation over long periods.[3]

-

Safe Handling: Handle in a well-ventilated area.[15] Wear suitable protective clothing, including safety goggles and gloves, to avoid contact with skin and eyes.[10][15] While toxicity is low (LD50 oral-rat: >5 g/kg), it is considered a mild skin irritant.[2][3][10] In case of a spill, absorb with an inert material like vermiculite or sand and dispose of it according to local regulations.[10]

Conclusion

This compound is a well-defined macrocyclic compound whose physicochemical properties are dictated by its large aliphatic ring, lactone, and ether functionalities. Its high molecular weight, lipophilicity, and low volatility make it an effective and persistent musk fragrance. Its characterization relies on a synergistic combination of spectroscopic and chromatographic techniques, with NMR providing definitive structural proof, IR confirming functional groups, MS verifying molecular weight, and GC ensuring purity. The protocols and data presented in this guide offer a robust framework for scientists and researchers to confidently identify, handle, and utilize this valuable molecule.

References

- CymitQuimica. (n.d.). CAS 6707-60-4: this compound.

- LookChem. (n.d.). This compound.

- ECHEMI. (2019). This compound SDS, 6707-60-4 Safety Data Sheets.

- ChemicalBook. (n.d.). This compound Chemical Properties, Uses, Production.

- SciSpace. (n.d.). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac.

- Vigon. (2015). Cervolide Safety Data Sheet.

- CAS Common Chemistry. (n.d.). This compound.

- RJ Wave. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.

- ChemicalBook. (n.d.). 6707-60-4(this compound) Product Description.

- CymitQuimica. (n.d.). CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on.

- ResearchGate. (2025). Available analytical method for macrolide antibiotic.

- Wang, J. (2008).

- Kanfer, I., Skinner, M. F., & Walker, R. B. (1998). Analysis of macrolide antibiotics.

- ACS Omega. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.

- NIH National Library of Medicine. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.

Sources

- 1. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. This compound | 6707-60-4 [chemicalbook.com]

- 3. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. vigon.com [vigon.com]

- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One moment, please... [rjwave.org]

- 13. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

A Comprehensive Guide to the Structural Elucidation of 1,6-Dioxacycloheptadecan-7-one

Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4), a 17-membered macrocyclic lactone.[1][2] Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We will detail the synergistic application of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques, culminating in a self-validating system for unambiguous structure confirmation.

Introduction: The Challenge of the Macrocycle

This compound, also known by trade names such as Cervolide, is a synthetic macrocycle valued in the fragrance industry for its musk-like odor.[2][3] Structurally, it is a 17-membered ring containing both an ester (lactone) and an ether linkage.[2] The elucidation of such macrocycles presents unique challenges compared to smaller, more rigid molecules. The large number of methylene (CH₂) groups often leads to severe signal overlap in proton NMR spectra, and the molecule's conformational flexibility can complicate spectral interpretation.

This guide presents a logical, multi-technique workflow designed to overcome these challenges, ensuring a high degree of confidence in the final structural assignment. Our approach is grounded in establishing a firm empirical foundation with mass spectrometry before leveraging the power of multidimensional NMR to piece together the molecular puzzle.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex structural connectivity, the first and most critical step is to determine the molecule's exact mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. This step is a self-validating system; if the proposed structure's theoretical mass does not match the experimental HRMS data, the hypothesis is immediately invalidated. For this compound, the molecular formula is C₁₅H₂₈O₃.[2]

Expected Data: The theoretical exact mass for the neutral molecule [M] is 256.20384 Da. When analyzed via HRMS using a soft ionization technique like Electrospray Ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are typically observed.

| Ion | Theoretical m/z |

| [C₁₅H₂₈O₃+H]⁺ | 257.21112 |

| [C₁₅H₂₈O₃+Na]⁺ | 279.19307 |

| [C₁₅H₂₈O₃+K]⁺ | 295.16698 |

An experimental result matching one of these theoretical values to within 5 ppm provides definitive confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid preliminary check for key functional groups. The spectrum for this compound is expected to show two highly characteristic absorption bands:

-

C=O Stretch (Ester): A strong, sharp peak around 1735 cm⁻¹ .

-

C-O Stretch (Ester & Ether): One or more strong peaks in the 1250-1050 cm⁻¹ region.

The presence of these bands provides immediate, albeit non-specific, evidence for the core lactone and ether functionalities.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A systematic approach, beginning with simple 1D experiments and progressing to more complex 2D correlations, is essential.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data to solve the structure.

Caption: Logical workflow for NMR-based structural elucidation.

1D NMR: The First Look at the Skeleton

¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed map of the molecule. Due to the long aliphatic chains, significant signal overlap is expected in the ~1.2-1.7 ppm region. However, key diagnostic signals are the protons adjacent to the three oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2 | ~4.1 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen (O1). |

| H-5 | ~3.6 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen (O6). |

| H-8 | ~2.3 | Triplet (t) | 2H | Methylene protons alpha to the carbonyl group (C7). |

| H-3, H-4 | ~1.6-1.7 | Multiplet (m) | 4H | Methylene protons beta to the ether and ester oxygens. |

| H-9 to H-15| ~1.2-1.5 | Multiplet (m) | 14H | Overlapping signals of the central aliphatic chain. |

¹³C NMR Spectroscopy: The carbon NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the carbon count and types (CH₃, CH₂, CH, C). For this molecule, 15 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Position | Predicted δ (ppm) | Carbon Type | Rationale |

|---|---|---|---|

| C-7 | ~174 | C (quat) | Ester carbonyl carbon.[4] |

| C-2 | ~64 | CH₂ | Carbon adjacent to the ester oxygen (O1). |

| C-5 | ~71 | CH₂ | Carbon adjacent to the ether oxygen (O6). |

| C-8 | ~35 | CH₂ | Carbon alpha to the carbonyl group. |

| C-3, C-4 | ~25-30 | CH₂ | Carbons beta to the oxygens. |

| C-9 to C-15| ~22-29 | CH₂ | Central aliphatic chain carbons. |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled. These experiments are indispensable for a molecule of this complexity.[5][6][7]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-C-¹H).[6] It is used to trace out the contiguous proton spin systems. For this compound, COSY will confirm the connectivity within the two main aliphatic chains:

-

Chain 1: H-2 → H-3 → H-4 → H-5

-

Chain 2: H-8 → H-9 → ... → H-15

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[7][8] It is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton signals. For example, the proton signal at ~4.1 ppm (H-2) will show a cross-peak to the carbon signal at ~64 ppm, unambiguously assigning it as C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall macrocyclic structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH).[6][8] HMBC is the key to connecting the fragments identified by COSY.

Table 3: Key Diagnostic HMBC Correlations for Structural Assembly

| Proton (Position, δ) | Correlates to Carbon (Position, δ) | J-Coupling | Significance |

|---|---|---|---|

| H-2 (~4.1 ppm) | C-7 (~174 ppm) | ³JCH | Crucial Link 1: Connects the ester-side aliphatic chain to the carbonyl carbon, confirming the lactone ring closure point. |

| H-5 (~3.6 ppm) | C-3 (~28 ppm) | ³JCH | Confirms local connectivity within the C2-C5 fragment. |

| H-8 (~2.3 ppm) | C-7 (~174 ppm) | ²JCH | Crucial Link 2: Connects the other aliphatic chain to the carbonyl carbon. |

| H-15 (~1.3 ppm) | C-2 (~64 ppm) | - | This long-range correlation across the ring might be weak or unobservable, but if present, provides further confirmation. |

The following diagram visually represents these key HMBC correlations that piece the final structure together.

Sources

- 1. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6707-60-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. iq.ufrgs.br [iq.ufrgs.br]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,6-Dioxacycloheptadecan-7-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone, represents a molecule of interest at the intersection of materials science, fragrance chemistry, and pharmaceutical research. While extensively utilized in the fragrance industry under various synonyms, its potential as a versatile building block and intermediate in the synthesis of more complex molecules warrants a deeper exploration by the scientific and drug development communities. This guide provides a comprehensive overview of its chemical identity, synthesis, and known applications, with a forward look toward its potential in pharmaceutical research and development.

Chemical Identity and Synonyms

This compound is a 17-membered macrocyclic lactone containing two oxygen atoms within the ring. Its systematic IUPAC name is this compound, and it is registered under the CAS number 6707-60-4 .[1][2][3][4]

Due to its widespread use as a synthetic musk, it is known by a variety of synonyms and trade names, the most common of which is Cervolide .[1][2][3][4][5] Understanding these alternative names is crucial when navigating commercial and scientific literature.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 6707-60-4 |

| Molecular Formula | C₁₅H₂₈O₃ |

| Molecular Weight | 256.38 g/mol |

| Common Synonyms | Cervolide, Hibiscolide, Musk 781, 12-Oxahexadecan-16-olide, 12-Oxa-1,16-hexadecanolide, 16-Hydroxy-12-oxahexadecanoic acid omega-lactone, Undecanoic acid, 11-(4-hydroxybutoxy)-, ο-lactone |

Physicochemical Properties

This compound is a colorless liquid with a characteristic musk odor, often described as having fruity and woody undertones.[6] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 300 °C | [2] |

| Flash Point | >93.3 °C (>200.0 °F) Closed Cup | [7] |

| Density | 0.98 g/cm³ | [2] |

| Refractive Index | 1.463 - 1.468 @ 20°C | [2] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents. | [8] |

Synthesis of this compound: A Methodological Overview

The synthesis of macrocyclic lactones such as this compound often involves multi-step processes. A commonly cited method involves the reaction of a long-chain haloester with a diol, followed by cyclization.[5]

A known synthetic route for this compound proceeds via the following conceptual steps:

-

Alkylation: Reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol. This step introduces the second oxygen atom that will become part of the macrocyclic ring.

-

Polyesterification: The resulting hydroxy ester, methyl 16-hydroxy-12-oxapalmitate, is then condensed to form a polyester.

-

Depolymerization: The polyester is subsequently depolymerized under high temperature and vacuum to yield the desired macrocyclic lactone, this compound.[5]

This process is an example of a high-dilution cyclization, where the formation of the intramolecular cyclic product is favored over intermolecular polymerization.

Experimental Protocol: Conceptual Synthesis

The following is a conceptual, non-validated protocol based on the described synthetic strategy. Researchers should consult peer-reviewed literature for detailed, optimized, and validated experimental conditions.

Step 1: Synthesis of Methyl 16-hydroxy-12-oxapalmitate

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1,4-butanediol in a suitable anhydrous solvent (e.g., THF).

-

Add sodium hydride portion-wise at a controlled temperature to form the monosodium salt of 1,4-butanediol.

-

Slowly add a solution of methyl 11-bromoundecanoate in the same solvent to the reaction mixture.

-

Heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield pure methyl 16-hydroxy-12-oxapalmitate.

Step 2: Polyesterification

-

Combine the purified methyl 16-hydroxy-12-oxapalmitate with a suitable transesterification catalyst in a reaction vessel equipped for distillation.

-

Heat the mixture under reduced pressure to drive the removal of methanol and promote the formation of the polyester.

Step 3: Depolymerization and Cyclization

-

Heat the polyester at a high temperature under a high vacuum in the presence of a depolymerization catalyst.

-

The volatile macrocyclic lactone, this compound, will distill from the reaction mixture and can be collected.

-

Further purification of the collected distillate may be necessary to obtain the final product of high purity.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

While the primary commercial application of this compound is in the fragrance industry, its chemical structure as a macrocyclic lactone opens avenues for its use in pharmaceutical research and drug development.

As a Pharmaceutical Intermediate and Building Block

The term "pharmaceutical intermediates" is broadly applied to chemical compounds that are used in the synthesis of active pharmaceutical ingredients (APIs).[9] this compound, with its functional groups (an ester and two ether linkages) and a macrocyclic scaffold, can potentially serve as a starting material or a key intermediate in the synthesis of more complex molecules with biological activity. The lactone can be hydrolyzed to the corresponding hydroxy acid, and the ether linkages provide points for potential modification.

The Broader Context: Macrocyclic Lactones in Pharmacology

The class of macrocyclic lactones has a significant history in medicine, particularly as anthelmintic agents.[10][11][12] Compounds like ivermectin and moxidectin are well-known examples.[13] Their mechanism of action often involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[10][11][12]

While this compound is a synthetic molecule and structurally simpler than the naturally derived anthelmintic macrocyclic lactones, its core structure is of a class of compounds with proven biological activity. This suggests that derivatives of this compound could be synthesized and screened for various biological activities.

Potential Biological Activities of Synthetic Musks

It is important to note that some synthetic musks have been investigated for their potential to act as endocrine disruptors.[14][15] Studies have shown that certain synthetic musk compounds can interact with hormone receptors and may affect the growth of hormone-responsive cells in vitro.[14] While these studies often focus on other classes of synthetic musks (nitro-musks and polycyclic musks), any research into the biological effects of this compound should consider a thorough toxicological and pharmacological evaluation.

The general pharmacological properties of natural musk have been studied, revealing effects such as inhibition of acetic acid-induced writhing and anti-inflammatory effects.[16] However, these effects were not observed with muscone, a primary constituent of natural musk, suggesting that other components are responsible for these activities.[16]

Analytical Characterization

-

¹H NMR Spectroscopy: Protons adjacent to the ester and ether functionalities would be expected to show characteristic downfield shifts. The long methylene chains would likely appear as a complex multiplet in the upfield region of the spectrum.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the lactone would be the most downfield signal. Carbons adjacent to the oxygen atoms of the ether and ester groups would also be deshielded and appear at characteristic chemical shifts.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (256.38 g/mol ) would be expected, along with characteristic fragmentation patterns resulting from the loss of alkyl chains and cleavage of the ester and ether linkages.

Safety and Handling

According to available safety data sheets, this compound is reported to cause mild skin irritation.[7] It is recommended to observe good industrial hygiene practices, including wearing suitable protective clothing and avoiding contact with skin and eyes.[8] In case of skin irritation, medical advice should be sought.[7] The compound should be stored away from incompatible materials.[7]

Future Perspectives

This compound is a well-established molecule in the fragrance industry. For the research and drug development community, its value may lie in its potential as a readily available, structurally interesting macrocyclic building block. Future research could focus on:

-

Derivative Synthesis: Creating libraries of derivatives by modifying the lactone and ether functionalities to explore a wider range of chemical space and potential biological activities.

-

Biological Screening: Screening this compound and its derivatives against various biological targets, including those relevant to parasitic diseases, inflammation, and cancer.

-

Material Science Applications: Investigating its use in the development of novel polymers and materials, leveraging its macrocyclic structure.

The journey of a molecule from one scientific discipline to another can often lead to unexpected and valuable discoveries. A deeper investigation into the properties and potential of this compound beyond its current applications is a promising area for future research.

References

- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–872. [Link]

- Bentham Science Publishers. (n.d.). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.

- Geary, T. G. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.

- ResearchGate. (n.d.). Mode of action of macrocyclic lactones (ML). The green circles....

- MSD Veterinary Manual. (n.d.). Macrocyclic lactones: mechanisms of action.

- Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., Cancellieri, M. A., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Gadhia, S., Jones, L., Joshi, K., Lapczynski, A., Lavelle, M., Lee, I., ... & Tokura, Y. (2006). Synthetic Musk Compounds and Effects on Human Health? Environmental Health Perspectives, 114(1), A19–A20. [Link]

- The Good Scents Company. (n.d.). musk decanolide cervolide (Givaudan).

- Morishita, S., Mishima, Y., & Shoji, M. (1987). Pharmacological properties of musk. General Pharmacology, 18(3), 253–261. [Link]

- Campaign for Safe Cosmetics. (n.d.). Synthetic Musks.

- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000826).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597).

- ResearchGate. (n.d.). (PDF) Synthetic Musk Compounds and Effects on Human Health?.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0212849).

- ScenTree. (n.d.). Cervolide (CAS N° 6707-60-4).

- ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated....

- Givaudan. (n.d.). Cervolide.

- LookChem. (n.d.). This compound.

- CAS Common Chemistry. (n.d.). This compound.

- PubChem. (n.d.). 1,6-Dioxacyclohexadecane-7,16-dione.

- PubChem. (n.d.). (8Z)-1,6-dioxacycloheptadec-8-en-7-one.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13....

- Zhang, W., Wang, J., & Li, Z. (2020). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry, 22(17), 5676-5684. [Link]

- Khalafy, J., Rimaz, M., Ezzati, M., & Prager, R. H. (2012). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. Bulletin of the Korean Chemical Society, 33(9), 2890-2894. [Link]

- ResearchGate. (n.d.). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis | Request PDF.

Sources

- 1. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]

- 2. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]

- 5. This compound | 6707-60-4 [chemicalbook.com]

- 6. perfumiarz.com [perfumiarz.com]

- 7. vigon.com [vigon.com]

- 8. musk decanolide, 6707-60-4 [thegoodscentscompany.com]

- 9. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action | Bentham Science [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]

- 14. safecosmetics.org [safecosmetics.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pharmacological properties of musk - PubMed [pubmed.ncbi.nlm.nih.gov]

Cervolide chemical structure and properties

Introduction

Cervolide, a significant molecule in the landscape of synthetic fragrance ingredients, is a macrocyclic musk known for its soft, musky, and slightly fruity-woody aroma.[1][2][3] As a key component in a perfumer's palette, it provides a lingering, warm, and clean base note to a wide array of fragrance compositions. This guide offers a comprehensive technical overview of Cervolide, intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development. It delves into its chemical architecture, physicochemical characteristics, synthesis, and known biological interactions, while also providing practical experimental protocols for its evaluation.

Overview of Cervolide as a Macrocyclic Musk

Cervolide belongs to the class of macrocyclic musks, which are characterized by a large ring structure, typically containing 14 to 18 carbon atoms, with a lactone or ketone functional group. These molecules are prized for their olfactory properties that mimic the scent of natural musk, historically obtained from the musk deer. The development of synthetic musks like Cervolide was driven by ethical considerations and the need for a consistent and sustainable supply of these important fragrance ingredients.

Significance in Fragrance Chemistry

In perfumery, Cervolide is valued for its excellent fixative properties, meaning it helps to prolong the evaporation of more volatile fragrance components, thus extending the overall longevity of a scent on the skin.[3] Its subtle yet persistent character makes it a versatile ingredient in fine fragrances, personal care products, and household goods.

Scope of the Guide

This technical guide provides a detailed examination of Cervolide, encompassing its chemical and physical properties, a review of its synthesis, and an exploration of its biological and toxicological profile based on available data for synthetic musks. Furthermore, it includes standardized experimental protocols for the sensory and in vitro evaluation of this compound, aiming to equip researchers with the necessary information for further investigation and application.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of Cervolide is fundamental to its application and study.

Chemical Identity

-

Synonyms: 12-Oxahexadecanolide, Musk 781, Hibiscolide[4]

-

CAS Number: 6707-60-4[2]

-

Molecular Formula: C₁₅H₂₈O₃[2]

-

Molecular Weight: 256.38 g/mol [2]

Stereochemistry

Currently, there is limited publicly available information regarding the specific stereoisomers of Cervolide that are produced and used commercially. The synthesis methods generally point to a racemic mixture, but the olfactory properties of individual enantiomers may differ. Further research into the stereoselective synthesis and sensory evaluation of Cervolide's stereoisomers could provide valuable insights.

Physicochemical Properties

The physicochemical properties of Cervolide are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 300 °C (572 °F) | [2] |

| Flash Point | 165 °C (329 °F) | [2] |

| Density | 0.98 g/cm³ | [2] |

| Vapor Pressure | 0.1593 mmHg @ 20°C | [2] |

| Log P (Octanol/Water Partition Coefficient) | 3.7 | [2] |

| Refractive Index @ 20°C | 1.463 - 1.468 | [2] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents. |

Synthesis and Manufacturing

Cervolide is a synthetic compound, and its production is achieved through chemical synthesis.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for Cervolide (this compound) involves a macrocyclization step, typically a macrolactonization, of a corresponding ω-hydroxy acid or its derivative. This precursor can be envisioned as being derived from simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of Cervolide.

Detailed Step-by-Step Synthesis Protocol

A generalized, illustrative protocol based on this description would be:

Step 1: Williamson Ether Synthesis

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1,4-butanediol in a suitable solvent (e.g., anhydrous THF).

-

Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0 °C) to form the monosodium salt.

-

To this solution, add methyl 11-bromoundecanoate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude ether-ester intermediate.

Step 2: Saponification

-

Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., methanol/water).

-

Add a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux to hydrolyze the methyl ester.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the carboxylate.

-

Extract the resulting ω-hydroxy-oxa-alkanoic acid with an organic solvent.

-

Dry and concentrate the organic layer to obtain the crude acid.

Step 3: Macrolactonization

-

This critical step can be achieved through various methods, such as the Yamaguchi or Shiina macrolactonization protocols, which are designed to favor intramolecular cyclization over intermolecular polymerization, especially at high dilution.

-

A general approach involves activating the carboxylic acid (e.g., with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine) and then inducing cyclization by adding a catalyst (e.g., DMAP).

-

The reaction is typically run in a non-polar solvent at elevated temperatures.

-

Purification of the crude product is usually performed using column chromatography to isolate the desired Cervolide.

Industrial Manufacturing Considerations

On an industrial scale, the synthesis of Cervolide would be optimized for cost-effectiveness, yield, and safety. This would involve the use of readily available and inexpensive starting materials, efficient catalysts, and process conditions that minimize waste and energy consumption. The final product would undergo rigorous purification and quality control to meet the high standards of the fragrance industry.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of Cervolide rely on a combination of spectroscopic and chromatographic techniques. While detailed spectral data is not widely published, the expected spectral characteristics can be inferred.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Cervolide is expected to show characteristic signals for the methylene protons of the long aliphatic chain, typically in the range of δ 1.2-1.7 ppm. The protons adjacent to the ether and ester functionalities would appear at lower field (δ 3.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the lactone at approximately δ 170-175 ppm. The carbons of the ether linkages would resonate around δ 60-70 ppm, while the aliphatic methylene carbons would appear in the upfield region of the spectrum.

Note: Specific, assigned NMR data for Cervolide is not currently available in the public domain. The information above is based on general principles of NMR spectroscopy for similar structures.

Mass Spectrometry (MS)

The mass spectrum of Cervolide would show a molecular ion peak (M⁺) corresponding to its molecular weight (256.38 g/mol ). The fragmentation pattern would likely involve the characteristic cleavage of the lactone ring and the aliphatic chain, providing valuable structural information.

Note: Detailed mass fragmentation data for Cervolide is not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of Cervolide is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether and ester groups and C-H stretching and bending vibrations for the aliphatic chain.

Note: A published IR spectrum for Cervolide is not readily accessible.

Gas Chromatography (GC) Analysis

Gas chromatography is a standard method for assessing the purity of volatile fragrance ingredients like Cervolide. When coupled with a mass spectrometer (GC-MS), it can also be used for identification and quantification in complex mixtures. The retention time of Cervolide on a given GC column under specific conditions is a key parameter for its identification.

Biological and Toxicological Profile

The biological and toxicological properties of Cervolide are of primary interest for its safe use in consumer products and for exploring any potential therapeutic applications.

Olfactory Properties and Mechanism of Odor Perception

Cervolide possesses a fine musk note with subtle fruity and woody undertones.[1] The perception of its scent is initiated by the binding of the molecule to specific olfactory receptors in the nasal epithelium. Recent research has identified several human olfactory receptors that respond to musk compounds, providing a molecular basis for the perception of their characteristic odor.

Potential Biological Activities

While primarily used for its olfactory properties, the broader biological activities of Cervolide are not well-documented in publicly available literature. However, studies on other synthetic musks have raised considerations regarding their potential for other biological interactions.

Some synthetic musks have been investigated for their potential to interact with the endocrine system.[5][6] These endocrine-disrupting chemicals can interfere with hormone signaling pathways.[5][6] It is important to note that the endocrine-disrupting potential can vary significantly between different classes of synthetic musks. The potential for Cervolide to exhibit such activity would require specific investigation.

Ecotoxicity and Environmental Fate

The environmental impact of widely used chemicals like Cervolide is an important consideration. Givaudan, a major manufacturer, has provided some sustainability data for Cervolide, indicating that it is assessed for ecotoxicity using internationally recognized guidelines.[1] The biodegradability of Cervolide is also a key factor in its environmental profile.[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of Cervolide.

Protocol for Sensory Evaluation of Musk Odorants

This protocol outlines a standard method for the sensory evaluation of a musk compound like Cervolide.

Objective: To determine the odor profile and intensity of Cervolide.

Materials:

-

Cervolide solution (e.g., 10% in ethanol)

-

Ethanol (perfumer's grade)

-

Fragrance blotters (smelling strips)

-

Odor-free environment

Procedure:

-

Prepare a dilution series of Cervolide in ethanol (e.g., 10%, 5%, 1%, 0.1%).

-

Dip a clean, labeled fragrance blotter into each dilution for a few seconds.

-

Allow the ethanol to evaporate for approximately 30-60 seconds before evaluation.

-

Present the blotters to a panel of trained sensory assessors in a randomized order.

-

Assessors should evaluate the odor profile, noting the primary musk character and any secondary notes (e.g., fruity, woody, powdery).

-

The intensity of the odor should be rated on a standardized scale (e.g., a 9-point scale from "no odor" to "extremely strong").

-

The tenacity (longevity) of the scent can be evaluated by reassessing the blotters at regular time intervals (e.g., 1, 4, 8, and 24 hours).

Caption: Workflow for Sensory Evaluation of Cervolide.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the potential cytotoxicity of Cervolide on a cell line (e.g., human dermal fibroblasts).

Objective: To determine the concentration of Cervolide that reduces cell viability by 50% (IC₅₀).

Materials:

-

Cervolide

-

Human dermal fibroblast cell line (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of Cervolide in a suitable solvent (e.g., DMSO) and then create a serial dilution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of Cervolide. Include a vehicle control (medium with the same concentration of DMSO as the highest Cervolide concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the cells with Cervolide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Cervolide concentration to determine the IC₅₀ value.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,6-Dioxacycloheptadecan-7-one (Cervolide)

Abstract: This guide provides an in-depth technical framework for the spectroscopic analysis of 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4), a significant macrocyclic musk known commercially as Cervolide. While this compound is widely used in the fragrance industry, comprehensive, publicly accessible experimental spectra are notably scarce. Therefore, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to predict and interpret the compound's spectral characteristics. The objective is to equip researchers, chemists, and quality control professionals with a robust theoretical foundation for identifying and structurally verifying this molecule, explaining the causality behind analytical choices and providing validated protocols for data acquisition.

Introduction and Molecular Overview

This compound is a 17-membered macrocyclic lactone containing an additional ether linkage within its ring. With a molecular formula of C₁₅H₂₈O₃ and a molecular weight of 256.38 g/mol , its structure is distinguished by two key functional groups: a cyclic ester (lactone) and an ether.[1] These features are pivotal in defining both its desirable olfactory properties—a soft, slightly fruity, and woody musk—and its behavior under spectroscopic analysis.[2][3]

The structural elucidation and quality assessment of such molecules are critically dependent on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework and the electronic environment of each atom.

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through fragmentation analysis.

-

Infrared (IR) Spectroscopy: Confirms the presence of specific functional groups.

This guide will deconstruct the expected spectroscopic signature of this compound for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about an atom's chemical environment, its proximity to other atoms, and the bonding framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality in Experimental Design: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is fundamental; it dissolves the nonpolar molecule without contributing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference (0.00 ppm) for the chemical shift scale. A high-field instrument (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion, which is crucial for resolving the many similar methylene groups in a large aliphatic ring.

Predicted ¹H NMR Spectrum: The proton spectrum is anticipated to show distinct regions corresponding to protons influenced by the electron-withdrawing effects of the ester and ether oxygen atoms.

-

Protons Alpha to Ester Oxygen (Position 2): The -CH₂- group directly attached to the ester oxygen is the most deshielded, predicted to appear far downfield around δ 4.1-4.2 ppm . This signal would likely be a triplet, split by the adjacent methylene group at position 3.

-

Protons Alpha to Ether Oxygen (Positions 5 & 8): The two -CH₂- groups adjacent to the ether oxygen are also significantly deshielded. They are expected to resonate in the region of δ 3.5-3.7 ppm . These signals would also likely appear as triplets.

-

Protons Alpha to Carbonyl (Position 17): The -CH₂- group adjacent to the carbonyl is moderately deshielded and is predicted to appear at approximately δ 2.3-2.4 ppm as a triplet.

-

Aliphatic Chain Protons: The remaining nine methylene groups form the bulk of the aliphatic chain. These protons are in similar, shielded environments and are expected to produce a large, complex, and overlapping set of signals in the upfield region of δ 1.2-1.7 ppm .

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale for Shift |

| H-2 | 4.1 – 4.2 | Triplet (t) | 2H | Directly bonded to highly electronegative ester oxygen. |

| H-5, H-8 | 3.5 – 3.7 | Triplet (t) | 4H | Adjacent to electronegative ether oxygen. |

| H-17 | 2.3 – 2.4 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group. |

| Other -CH₂- | 1.2 – 1.7 | Multiplet (m) | 20H | Standard aliphatic proton region; shielded environment. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality in Experimental Design: A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon atom appears as a single sharp line. This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments. The chemical shift of each carbon is highly sensitive to its local electronic structure.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (Position 1): The ester carbonyl carbon is the most deshielded carbon in the molecule, predicted to appear significantly downfield at δ 173-175 ppm .

-

Carbons Alpha to Oxygens: The carbons bonded to the oxygen atoms will appear in the "ether region." The carbon alpha to the ester oxygen (C-2) is expected around δ 63-65 ppm , while the two carbons adjacent to the ether oxygen (C-5, C-8) are predicted around δ 70-73 ppm .

-

Carbon Alpha to Carbonyl (Position 17): This carbon is expected to resonate around δ 34-36 ppm .

-

Aliphatic Chain Carbons: The remaining methylene carbons will appear in the upfield aliphatic region, typically between δ 20-30 ppm .

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-1 (C=O) | 173 – 175 | Highly deshielded ester carbonyl environment. |

| C-5, C-8 | 70 – 73 | Deshielded by adjacent ether oxygen. |

| C-2 | 63 – 65 | Deshielded by adjacent ester oxygen. |

| C-17 | 34 – 36 | Alpha to carbonyl group. |

| Other -CH₂- | 20 – 30 | Standard shielded aliphatic carbon region. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information from the analysis of fragment ions.

Causality in Experimental Design: For a molecule like Cervolide, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred over harsher methods like Electron Ionization (EI). ESI typically imparts less energy to the molecule, minimizing in-source fragmentation and maximizing the abundance of the molecular ion (or, more commonly, a protonated or adducted molecule). This provides a clear and unambiguous determination of the molecular weight.

Predicted Mass Spectrum (ESI): The molecular weight of this compound is 256.38 Da. In positive-ion ESI-MS, the compound is not typically observed as the radical cation [M]⁺•. Instead, it will form adducts with available cations.

-

Protonated Molecule [M+H]⁺: m/z = 257.21

-

Sodiated Molecule [M+Na]⁺: m/z = 279.19 (Often prominent, as sodium is ubiquitous).

-

Ammoniated Molecule [M+NH₄]⁺: m/z = 274.24 (If ammonium acetate or similar is used as a buffer).

Fragmentation Analysis (Tandem MS/MS): By selecting a precursor ion (e.g., m/z 257.21) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of macrocyclic lactones is complex but often involves characteristic losses and ring-opening reactions.[4]

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Cervolide.

Table 3: Predicted Key Ions in ESI-MS of this compound

| Ion Description | Predicted m/z | Ionization Mode | Notes |

| Protonated Molecule | 257.21 | ESI (+) | C₁₅H₂₉O₃⁺ |

| Sodiated Molecule | 279.19 | ESI (+) | C₁₅H₂₈O₃Na⁺ |

| Ammoniated Molecule | 274.24 | ESI (+) | C₁₅H₂₈O₃NH₄⁺ |

| Dehydrated Fragment | 239.20 | ESI-MS/MS | Loss of water from the protonated molecule. |

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage (20-40 V, can be ramped to induce fragmentation), and desolvation gas temperature and flow rate.

-

Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da) to identify the molecular ion adducts. For fragmentation studies, perform a product ion scan by selecting the m/z of the precursor ion of interest.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

Causality in Experimental Design: Modern IR spectroscopy predominantly uses an Attenuated Total Reflectance (ATR) accessory. This technique is ideal as it requires minimal sample preparation—just a small amount of the liquid or solid sample placed directly on the ATR crystal—and provides high-quality, reproducible spectra.

Predicted IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from its ester and aliphatic C-H bonds.

-

C=O Stretch (Ester): A very strong and sharp absorption band is predicted at ~1735 cm⁻¹ . This is the most prominent and diagnostic peak for a saturated ester/lactone.

-

C-H Stretches (Aliphatic): Multiple sharp bands are expected just below 3000 cm⁻¹, typically around 2930 cm⁻¹ (asymmetric stretch) and 2860 cm⁻¹ (symmetric stretch).

-

C-O Stretches (Ester and Ether): The spectrum will contain strong, characteristic C-O stretching vibrations in the fingerprint region. Two distinct bands are expected: one for the ester C-O linkage around 1250 cm⁻¹ and another for the ether C-O linkage around 1100 cm⁻¹ .

Table 4: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~2930, ~2860 | C-H stretch | Aliphatic CH₂ | Strong |

| ~1735 | C=O stretch | Ester (Lactone) | Very Strong, Sharp |

| ~1465 | C-H bend | Aliphatic CH₂ | Medium |

| ~1250 | C-O stretch | Ester | Strong |

| ~1100 | C-O stretch | Ether | Strong |

Standard Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the significant peaks with their wavenumber values.

Conclusion

The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive pathway for the structural confirmation of this compound. While experimental data for this specific molecule remains elusive in public databases, the foundational principles of spectroscopy allow for a highly confident prediction of its spectral signature. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy provides rapid verification of the critical ester and ether functional groups. The protocols and predicted data within this guide serve as a robust reference for any scientist, researcher, or analyst tasked with the characterization of this important fragrance ingredient.

References

- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed, National Center for Biotechnology Information.

- musk decanolide cervolide (Givaudan). The Good Scents Company.

- RIFM fragrance ingredient safety assessment, 12-oxahexadecanolide, CAS Registry Number 6707-60-4. Food and Chemical Toxicology, Volume 165, Supplement 1, July 2022, 113162.

- A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. Taylor & Francis Online.

- musk decanolide. FlavScents.

- SYNTHESIS AND OLFACTIVE PROPERTIES OF 11-OXAHEXADECANOLIDE. Journal of the Society of Cosmetic Chemists, Vol. 14, No. 1, pp. 17-24, 1963.

- Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. PubMed, National Center for Biotechnology Information.

- This compound. PubChem, National Center for Biotechnology Information.

- musk decanolide 6707-60-4. The Good Scents Company.

- Cas 6707-60-4,this compound. LookChem.

- Cervolide. Givaudan.

- Cervolide (CAS N° 6707-60-4). ScenTree.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. fraterworks.com [fraterworks.com]

- 3. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]

- 4. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 1,6-Dioxacycloheptadecan-7-one in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary